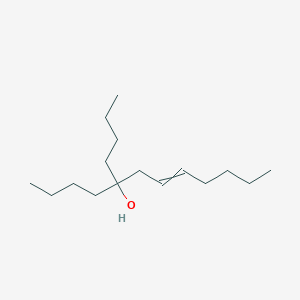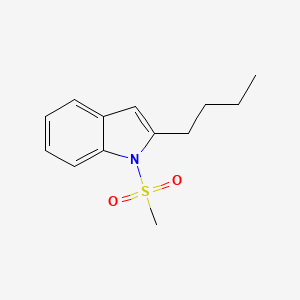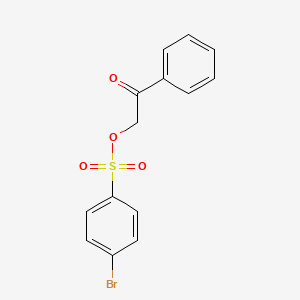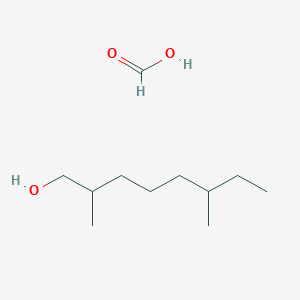
2,6-Dimethyloctan-1-ol;formic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyloctan-1-ol;formic acid is a compound that combines 2,6-dimethyloctan-1-ol with formic acid. This compound is notable for its applications in various fields, including chemistry and biology. It is particularly recognized for its role as a mimic of the aggregation pheromone of flour beetles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyloctan-1-ol formate can be achieved through the reaction of 2,6-dimethyloctan-1-ol with formic acid. One method involves the telomerization of isoprene with allyl and benzyl alcohols, followed by the removal of protective groups and hydrogenation of double bonds . This process yields 2,6-dimethyloctan-1-ol, which can then react with formic acid to produce the desired compound.
Industrial Production Methods
Industrial production methods for 2,6-dimethyloctan-1-ol formate typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The use of π-allylpalladium complex catalysts is common in these processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyloctan-1-ol formate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert it back to its alcohol form.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents such as potassium permanganate for oxidation. The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yields.
Major Products
The major products formed from these reactions include 2,6-dimethyloctanal and 2,6-dimethyloctanoic acid from oxidation reactions. Reduction reactions primarily yield 2,6-dimethyloctan-1-ol .
Applications De Recherche Scientifique
2,6-Dimethyloctan-1-ol formate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, although specific uses are still under investigation.
Mécanisme D'action
The mechanism of action of 2,6-dimethyloctan-1-ol formate involves its interaction with specific molecular targets. In the case of its role as a pheromone mimic, the compound binds to receptors in the beetles, triggering aggregation behavior. The exact molecular pathways involved in this process are still being studied, but it is known that the compound’s structure allows it to effectively mimic natural pheromones .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyloctan-1-ol: The parent alcohol compound.
2,6-Dimethyloctanoic acid: An oxidized form of the compound.
2,6-Dimethyloctanal: An intermediate oxidation product.
Uniqueness
2,6-Dimethyloctan-1-ol formate is unique due to its dual functionality as both an alcohol and a formate ester. This dual functionality allows it to participate in a wider range of chemical reactions compared to its parent alcohol or oxidized forms .
Propriétés
Numéro CAS |
119897-61-9 |
|---|---|
Formule moléculaire |
C11H24O3 |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
2,6-dimethyloctan-1-ol;formic acid |
InChI |
InChI=1S/C10H22O.CH2O2/c1-4-9(2)6-5-7-10(3)8-11;2-1-3/h9-11H,4-8H2,1-3H3;1H,(H,2,3) |
Clé InChI |
VEDYJVCTOCGGTF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCC(C)CO.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


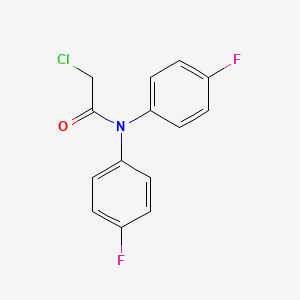
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
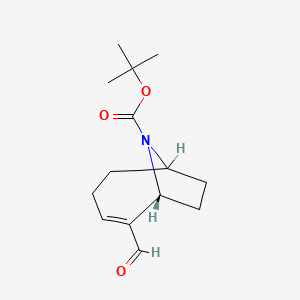
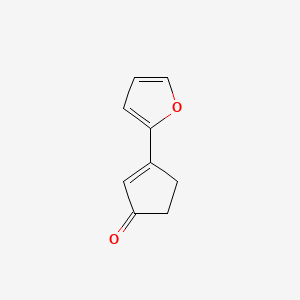
![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)
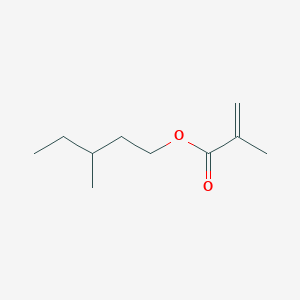
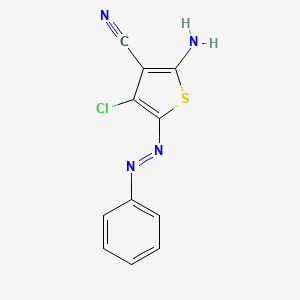
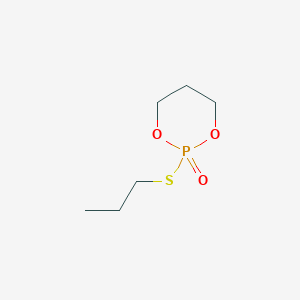
![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
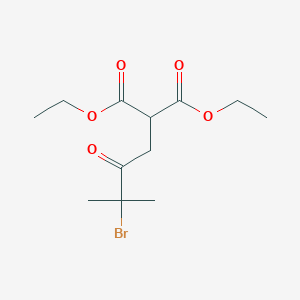
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
